molecular formula C22H20N4O2 B3005637 N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-44-1

N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B3005637
M. Wt: 372.428
InChI Key: GVCCESVQWOIDCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been reported in various studies. For instance, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture . Similarly, novel acetamide hybrids were prepared through a one-pot multi-component reaction, demonstrating the versatility of acetamide derivatives in synthetic chemistry . These methods provide a foundation for the synthesis of the compound , suggesting that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. X-ray diffraction (XRD) data confirmed the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide, which crystallizes in the monoclinic space group . The optimized molecular structure and vibrational frequencies of a similar compound were investigated using both experimental techniques and density functional theory (DFT) calculations, providing insights into the geometrical parameters and electronic properties . These studies indicate that the molecular structure of N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide could be similarly elucidated.

Chemical Reactions Analysis

The reactivity of acetamide derivatives has been explored in the context of their potential as ligands for biological receptors. For example, 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides were synthesized and evaluated for their binding to the Peripheral Benzodiazepine Receptor (PBR), with the variability of substituents at the 3-position being a key focus . This suggests that the compound of interest may also exhibit specific reactivity patterns, especially in the presence of biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives have been characterized through various analytical techniques. The stability of these molecules has been linked to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis . Additionally, the first hyperpolarizability of these compounds has been calculated, indicating their potential role in nonlinear optics . The crystal structure analysis revealed the presence of intermolecular hydrogen bonds, which contribute to the stability and properties of the solid-state structure . These findings provide a comprehensive understanding of the physical and chemical properties that could be expected for N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-2-16-8-6-7-11-18(16)23-21(27)15-25-12-13-26-20(22(25)28)14-19(24-26)17-9-4-3-5-10-17/h3-14H,2,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCCESVQWOIDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

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